molecular formula C17H21O3PS B12734564 Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester CAS No. 53066-69-6

Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester

Cat. No.: B12734564
CAS No.: 53066-69-6
M. Wt: 336.4 g/mol
InChI Key: KQJLTJLABOVHDK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester involves several steps. One common method includes the reaction of phosphorothioic acid with isopropyl alcohol and 4-methylphenol under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous monitoring to maintain product quality and yield.

Chemical Reactions Analysis

Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester involves its interaction with specific molecular targets. The phosphorothioate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Phosphorothioic acid, S-(1-methylethyl) O,O-bis(4-methylphenyl) ester can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific ester and phosphorothioate groups, which confer distinct properties and reactivity patterns.

Properties

CAS No.

53066-69-6

Molecular Formula

C17H21O3PS

Molecular Weight

336.4 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenoxy)-propan-2-ylsulfanylphosphoryl]oxybenzene

InChI

InChI=1S/C17H21O3PS/c1-13(2)22-21(18,19-16-9-5-14(3)6-10-16)20-17-11-7-15(4)8-12-17/h5-13H,1-4H3

InChI Key

KQJLTJLABOVHDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)SC(C)C

Origin of Product

United States

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